Cas no 2229664-72-4 (2-1-(1-phenylprop-1-en-2-yl)cyclobutylethan-1-amine)

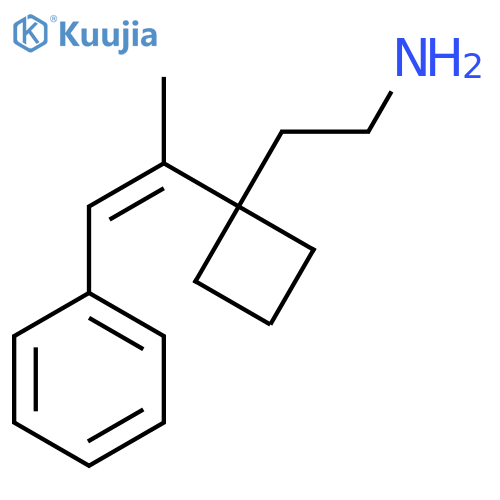

2229664-72-4 structure

商品名:2-1-(1-phenylprop-1-en-2-yl)cyclobutylethan-1-amine

2-1-(1-phenylprop-1-en-2-yl)cyclobutylethan-1-amine 化学的及び物理的性質

名前と識別子

-

- 2-1-(1-phenylprop-1-en-2-yl)cyclobutylethan-1-amine

- 2-[1-(1-phenylprop-1-en-2-yl)cyclobutyl]ethan-1-amine

- 2229664-72-4

- EN300-1879937

-

- インチ: 1S/C15H21N/c1-13(12-14-6-3-2-4-7-14)15(10-11-16)8-5-9-15/h2-4,6-7,12H,5,8-11,16H2,1H3/b13-12-

- InChIKey: KKRYYJFIKNXMHH-SEYXRHQNSA-N

- ほほえんだ: NCCC1(/C(=C\C2C=CC=CC=2)/C)CCC1

計算された属性

- せいみつぶんしりょう: 215.167399674g/mol

- どういたいしつりょう: 215.167399674g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 244

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26Ų

- 疎水性パラメータ計算基準値(XlogP): 4.1

2-1-(1-phenylprop-1-en-2-yl)cyclobutylethan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1879937-0.5g |

2-[1-(1-phenylprop-1-en-2-yl)cyclobutyl]ethan-1-amine |

2229664-72-4 | 0.5g |

$1289.0 | 2023-09-18 | ||

| Enamine | EN300-1879937-1.0g |

2-[1-(1-phenylprop-1-en-2-yl)cyclobutyl]ethan-1-amine |

2229664-72-4 | 1g |

$1343.0 | 2023-06-03 | ||

| Enamine | EN300-1879937-10.0g |

2-[1-(1-phenylprop-1-en-2-yl)cyclobutyl]ethan-1-amine |

2229664-72-4 | 10g |

$5774.0 | 2023-06-03 | ||

| Enamine | EN300-1879937-0.1g |

2-[1-(1-phenylprop-1-en-2-yl)cyclobutyl]ethan-1-amine |

2229664-72-4 | 0.1g |

$1183.0 | 2023-09-18 | ||

| Enamine | EN300-1879937-0.05g |

2-[1-(1-phenylprop-1-en-2-yl)cyclobutyl]ethan-1-amine |

2229664-72-4 | 0.05g |

$1129.0 | 2023-09-18 | ||

| Enamine | EN300-1879937-2.5g |

2-[1-(1-phenylprop-1-en-2-yl)cyclobutyl]ethan-1-amine |

2229664-72-4 | 2.5g |

$2631.0 | 2023-09-18 | ||

| Enamine | EN300-1879937-5g |

2-[1-(1-phenylprop-1-en-2-yl)cyclobutyl]ethan-1-amine |

2229664-72-4 | 5g |

$3894.0 | 2023-09-18 | ||

| Enamine | EN300-1879937-5.0g |

2-[1-(1-phenylprop-1-en-2-yl)cyclobutyl]ethan-1-amine |

2229664-72-4 | 5g |

$3894.0 | 2023-06-03 | ||

| Enamine | EN300-1879937-0.25g |

2-[1-(1-phenylprop-1-en-2-yl)cyclobutyl]ethan-1-amine |

2229664-72-4 | 0.25g |

$1235.0 | 2023-09-18 | ||

| Enamine | EN300-1879937-10g |

2-[1-(1-phenylprop-1-en-2-yl)cyclobutyl]ethan-1-amine |

2229664-72-4 | 10g |

$5774.0 | 2023-09-18 |

2-1-(1-phenylprop-1-en-2-yl)cyclobutylethan-1-amine 関連文献

-

4. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

-

Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435

2229664-72-4 (2-1-(1-phenylprop-1-en-2-yl)cyclobutylethan-1-amine) 関連製品

- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)

- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)

- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)

- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)

- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量